An In-depth Technical Guide to Amino-PEG8-Amine for Researchers and Drug Development Professionals
An In-depth Technical Guide to Amino-PEG8-Amine for Researchers and Drug Development Professionals
Introduction
Amino-PEG8-Amine is a bifunctional, hydrophilic linker molecule increasingly employed in biomedical research and drug development. Comprising a central core of eight polyethylene glycol (PEG) units flanked by terminal primary amine groups, this molecule offers a versatile platform for bioconjugation, the covalent linking of two or more molecules. Its PEG backbone imparts enhanced solubility and biocompatibility to the resulting conjugates, making it a valuable tool in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols related to Amino-PEG8-Amine.
Core Properties and Specifications
Amino-PEG8-Amine is a well-defined, monodisperse compound, ensuring batch-to-batch consistency in experimental setups. The terminal amine groups are reactive towards a variety of functional groups, including carboxylic acids and activated esters, facilitating a broad range of conjugation strategies.
| Property | Value |
| Chemical Formula | C18H40N2O8 |
| Molecular Weight | 412.52 g/mol |
| CAS Number | 82209-36-7 |
| Synonyms | 3,6,9,12,15,18,21,24-Octaoxahexacosane-1,26-diamine, NH2-PEG8-NH2 |
| Purity | Typically ≥95% |
| Solubility | Soluble in water, DMSO, DMF, and DCM |
| Storage Conditions | Store at -20°C, keep in a dry and dark place. For long-term storage, -80°C is recommended.[1][2] |
| Hazard Identification | Harmful if swallowed. Very toxic to aquatic life with long-lasting effects.[3] |
Applications in Drug Development and Research
The unique properties of Amino-PEG8-Amine make it a valuable component in several cutting-edge areas of therapeutic and diagnostic development.
Antibody-Drug Conjugates (ADCs)
In the construction of ADCs, Amino-PEG8-Amine can be used as a flexible linker to attach a potent cytotoxic drug to a monoclonal antibody. The hydrophilic PEG spacer can enhance the solubility and stability of the ADC, potentially leading to an improved pharmacokinetic profile and reduced aggregation.[4] The bifunctional nature of the linker allows for a two-step conjugation process, providing greater control over the final ADC structure.
Proteolysis-Targeting Chimeras (PROTACs)
Amino-PEG8-Amine is a commonly used linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The PEG linker physically separates the target-binding and E3 ligase-binding moieties, and its length and flexibility are critical for the formation of a stable and productive ternary complex.
Bioconjugation and Surface Modification
The terminal amine groups of Amino-PEG8-Amine readily react with carboxylic acids and N-hydroxysuccinimide (NHS) esters, making it a versatile tool for general bioconjugation. This includes the labeling of proteins with fluorescent dyes or other reporter molecules, as well as the functionalization of surfaces such as nanoparticles and microarrays for diagnostic and research applications.
Experimental Protocols
The following are generalized protocols for common conjugation reactions involving Amino-PEG8-Amine. Researchers should optimize these protocols based on the specific properties of their molecules of interest.
Protocol 1: Conjugation of Amino-PEG8-Amine to a Carboxylic Acid-Containing Molecule using EDC/NHS Chemistry
This protocol describes the activation of a carboxylic acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, which then reacts with one of the primary amines of Amino-PEG8-Amine.
Materials:
-
Molecule with a terminal carboxylic acid
-
Amino-PEG8-Amine
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)
Procedure:
-
Preparation of Reactants:
-
Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL).
-
Dissolve Amino-PEG8-Amine in Conjugation Buffer. The concentration will depend on the scale of the reaction.
-
-
Activation of Carboxylic Acid:
-
In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in cold, anhydrous DMF or DMSO to a concentration of approximately 50 mM immediately before use.
-
Add a 5- to 10-fold molar excess of the EDC and NHS solutions to the carboxylic acid-containing molecule solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.
-
-
Conjugation Reaction:
-
Immediately add the activated carboxylic acid solution to the Amino-PEG8-Amine solution. The molar ratio of the activated molecule to Amino-PEG8-Amine should be optimized, but a starting point of 1:1 to 1:5 can be used to favor mono-conjugation.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 20-50 mM to consume any unreacted NHS-esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using a suitable method such as size-exclusion chromatography, dialysis, or reverse-phase HPLC to remove excess reagents and unreacted starting materials.
-
-
Characterization:
-
Characterize the final conjugate using techniques such as mass spectrometry (MS) and HPLC to confirm successful conjugation and assess purity.
-
Protocol 2: Conjugation of Amino-PEG8-Amine to an NHS Ester-Containing Molecule
This protocol describes the direct reaction of an amine-reactive NHS ester with one of the primary amines of Amino-PEG8-Amine.
Materials:
-
Molecule with a terminal NHS ester
-
Amino-PEG8-Amine
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 (amine-free)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)
Procedure:
-
Preparation of Reactants:
-
Equilibrate the NHS ester-containing molecule to room temperature before opening the vial to prevent moisture condensation.
-
Dissolve the NHS ester in anhydrous DMF or DMSO immediately before use to a stock concentration (e.g., 10 mg/mL). Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.
-
Dissolve Amino-PEG8-Amine in the Conjugation Buffer to the desired concentration.
-
-
Conjugation Reaction:
-
Add the dissolved NHS ester solution to the Amino-PEG8-Amine solution. The molar ratio should be optimized to achieve the desired degree of labeling. For mono-substitution, a starting molar excess of the NHS ester (e.g., 1.1 to 2 equivalents) can be used.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring. The reaction progress can be monitored by LC-MS.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using an appropriate method to remove unreacted reagents and byproducts.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate using methods such as mass spectrometry, NMR, and HPLC.
-
Visualizing Workflows with Amino-PEG8-Amine
The following diagrams illustrate the role of Amino-PEG8-Amine in key drug development workflows.
Caption: A simplified workflow for the synthesis of a PROTAC molecule using Amino-PEG8-Amine as a linker.
